7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine
説明
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine ring, with a difluoromethoxy (-OCF₂H) substituent at the 7-position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical research, particularly for central nervous system (CNS) and metabolic disorders . The difluoromethoxy group, an electron-withdrawing substituent, may influence both the compound’s reactivity and biological activity, necessitating careful synthetic optimization to avoid side reactions like Dimroth rearrangement .
特性
分子式 |
C7H5F2N3O |
|---|---|
分子量 |
185.13 g/mol |
IUPAC名 |
7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H |
InChIキー |
PSORWRIFIWPUSN-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C=C1OC(F)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.
化学反応の分析
Reactions with Acetylenic Esters
The triazole ring undergoes -CN shifts and cycloadditions with acetylenic diesters like dimethyl acetylenedicarboxylate (DMAD):
| Reagent | Major Product | Reaction Pathway | Yield |
|---|---|---|---|
| DMAD | Pyrimidone 10 | -CN shift + cyclization | 35–40% |
| DMAD | Pyrazole 6 | Michael addition | 20–25% |
| Excess DMAD | 1:2 Adduct 7 | Double addition | 15–20% |
Dimroth-Type Rearrangements
Electron-deficient derivatives (e.g., nitro-substituted) undergo isomerization via Dimroth rearrangement:
-
Conditions : Heating under reflux in polar aprotic solvents (e.g., DMF) .
-
Outcome : Conversion of triazolo[4,3-a]pyridine (10 ) to triazolo[1,5-a]pyridine (12 ) with complete selectivity .
| Starting Material | Rearrangement Conditions | Product | Yield |
|---|---|---|---|
| 10 (nitro-substituted) | Reflux in DMF, 6 hours | 12 (isomer) | 98% |
Functionalization at the Triazole Ring
The triazole nitrogen participates in electrophilic substitutions and cross-coupling reactions:
-
Halogenation : Chlorination at the 5-position using POCl₃ yields 5-chloro derivatives (e.g., 3a ) .
-
Alkoxy Substitution : Reaction with 3-phenylpropanol under basic conditions introduces alkoxy groups (e.g., 7 ) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C | 5-Chloro derivative | 73% |
| Alkoxy Substitution | 3-Phenylpropanol, K₂CO₃ | Alkoxy derivative 7 | 83% |
Comparative Reactivity with Analogues
The difluoromethoxy group enhances electrophilicity compared to non-fluorinated analogues:
Mechanistic Insights
科学的研究の応用
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new antimicrobial agents due to its promising antibacterial activity.
作用機序
The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine include:
Substituent Impact Analysis:
- Electron-withdrawing groups (e.g., CF₃, OCF₂H): Enhance metabolic stability but may predispose compounds to Dimroth rearrangement during synthesis . The difluoromethoxy group in the target compound balances lipophilicity and electronic effects better than bulkier substituents like trifluoromethyl.
- Halogen substituents (e.g., Br): Improve reactivity for further derivatization but may reduce bioavailability due to increased molecular weight .
- Aromatic/heteroaromatic substituents (e.g., pyridinyl): Enhance CNS activity but require precise positioning; 3-methyl-6-(3-pyridinyl) analogs show superior anticonvulsant efficacy compared to 7-pyridinyl derivatives .
Pharmacological Activity
- Anticonvulsant activity: Pyridinyl-substituted triazolopyridines (e.g., 3-methyl-6-(3-pyridinyl)) demonstrate strong seizure protection (75%), whereas fused systems like pyrano-thieno derivatives show weak activity (20–40%) . The difluoromethoxy group’s contribution to CNS activity remains underexplored but is hypothesized to improve blood-brain barrier penetration.
- Metabolic applications: Sitagliptin analogs with trifluoromethyl groups highlight the role of triazolopyridines in diabetes treatment, though impurities like Compound A necessitate stringent quality control .
生物活性
7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound belongs to the triazolo-pyridine family and features a difluoromethoxy group that may influence its biological properties. The general structure can be represented as follows:
Research indicates that compounds within the triazolo-pyridine class can interact with various biological targets. The specific mechanisms of action for 7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine include:
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are crucial in signaling pathways associated with cell proliferation and survival.
- Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro and in vivo, potentially through the modulation of apoptotic pathways.
Biological Activity Data
A summary of the biological activity data for 7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is presented in Table 1.
Case Studies
Several studies have explored the biological activity of related compounds and have implications for the use of 7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine:
- Antidiabetic Potential : A study demonstrated that a related triazolo compound exhibited potent DPP-IV inhibition (IC50 = 18 nM), suggesting that similar modifications could enhance the antidiabetic properties of 7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine .
- Cancer Treatment : In vivo studies indicated that triazolo derivatives could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells . This aligns with findings on the potential antitumor activity of our compound.
- Inflammation Modulation : Research showed that certain triazolo compounds could significantly inhibit TNF-α production in lung tissues during inflammatory responses . This suggests a possible application for respiratory diseases.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
